(Z)-3-Octen-1-ol acetate

説明

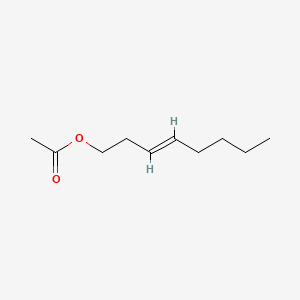

(Z)-3-Octen-1-ol acetate is an organic compound belonging to the family of esters. It is characterized by a pleasant, fruity odor, making it a valuable component in the fragrance and flavor industries. This compound is derived from (Z)-3-Octen-1-ol, an unsaturated alcohol, through an esterification process with acetic acid.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Octen-1-ol acetate typically involves the esterification of (Z)-3-Octen-1-ol with acetic acid. This reaction is catalyzed by an acid, commonly sulfuric acid, to facilitate the formation of the ester. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the ester group is converted to a carboxylic acid.

Reduction: The compound can be reduced to its corresponding alcohol, (Z)-3-Octen-1-ol, using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: (Z)-3-Octenoic acid.

Reduction: (Z)-3-Octen-1-ol.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Reactions

- Oxidation : Can produce aldehydes and carboxylic acids.

- Reduction : Forms 3-octen-1-ol.

- Substitution : Participates in nucleophilic substitution reactions.

Chemistry

(Z)-3-Octen-1-ol acetate serves as a reagent in organic synthesis and analytical chemistry. It is utilized as a model compound for studying structure-activity relationships in volatile organic compounds (VOCs) .

Biology

This compound plays a significant role in plant-insect interactions:

- Insect Attractant : Acts as a pheromone for certain insects, which can be beneficial for pest control strategies .

- Plant Communication : Studies have shown that it can influence signaling pathways in plants, enhancing their defense mechanisms against herbivores .

Medicine

Research has explored its potential antimicrobial and antifungal properties. The compound's interaction with olfactory receptors suggests possible therapeutic applications in treating infections or influencing behavior through scent .

Industry

- Fragrance and Flavor Industry : Widely used to impart fruity notes in perfumes, cosmetics, and food products due to its appealing aroma .

- Material Science : Investigated for its properties as a plasticizer, modifying the flexibility of polymers .

Case Study 1: Insect Behavior Modification

A study investigated the effects of this compound on insect behavior. The compound was found to significantly increase attraction in certain pest species when used in traps, demonstrating its potential utility in integrated pest management strategies .

Case Study 2: Plant Defense Mechanisms

Research involving maize seedlings revealed that exposure to this compound induced the expression of defense-related genes. This suggests that the compound not only acts as an attractant but also plays a role in enhancing plant resilience against herbivory .

作用機序

The mechanism of action of (Z)-3-Octen-1-ol acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. At the molecular level, the compound binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell. In biological systems, it may interact with enzymes and proteins, influencing various biochemical pathways.

類似化合物との比較

(Z)-3-Hexen-1-ol acetate: Another ester with a similar structure but a shorter carbon chain.

(E)-2-Hexen-1-ol acetate: An isomer with a different configuration of the double bond.

(Z)-3-Octen-1-yl butyrate: A similar ester with a different acyl group.

Uniqueness: (Z)-3-Octen-1-ol acetate is unique due to its specific combination of an unsaturated alcohol and acetic acid, resulting in a distinct fruity aroma. Its longer carbon chain compared to (Z)-3-Hexen-1-ol acetate provides a different olfactory profile, making it valuable in specific fragrance and flavor applications.

生物活性

(Z)-3-Octen-1-ol acetate is an organic compound notable for its distinct fruity aroma and potential biological activities. This article provides an in-depth exploration of its biological properties, including insect-repelling capabilities, interactions with olfactory receptors, and implications for human health.

Chemical Overview

- Molecular Formula : C₁₀H₁₈O₂

- Molecular Weight : 170.25 g/mol

- CAS Number : 69668-83-3

This compound is an acetate ester derived from (Z)-3-octen-1-ol, characterized by a double bond in the octene chain. It is widely used in the fragrance and flavor industries due to its pleasant aroma, which contributes to the scent profiles of various fruits and vegetables .

Insect Repellent Properties

Research indicates that this compound exhibits insect-repelling properties. Its parent compound, (Z)-3-octen-1-ol, is known to attract certain insects like mosquitoes; however, this compound may counteract this by repelling them. This duality suggests potential applications in pest control and public health measures against vector-borne diseases .

Interaction with Olfactory Receptors

Studies have shown that this compound interacts with olfactory receptors, influencing sensory perception. The compound's structure allows it to bind effectively to these receptors, potentially affecting neurological functions. This interaction could have implications for both human sensory experiences and insect behavior .

Study on Insect Behavior

A pivotal study explored the effects of various octenyl compounds on insect attraction and repulsion mechanisms. It was found that while (Z)-3-octen-1-ol attracted certain insects, its acetate form displayed a significant repellent effect, suggesting its potential use in developing more effective insect repellents .

Kinetic Studies

Kinetic studies have investigated the atmospheric degradation of (Z)-3-octen-1-ol and its acetate form when exposed to hydroxyl radicals (OH). These studies revealed that the compound has a relatively short atmospheric lifetime due to rapid reactions with OH radicals, leading to the formation of various carbonyl compounds. This degradation process highlights its environmental impact and relevance in atmospheric chemistry .

Data Table: Biological Activity Overview

| Property | Observation |

|---|---|

| Insect Repellent | Exhibits repellent properties against mosquitoes |

| Olfactory Interaction | Influences sensory perception via olfactory receptors |

| Atmospheric Degradation | Rapid reaction with hydroxyl radicals |

特性

IUPAC Name |

[(Z)-oct-3-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h6-7H,3-5,8-9H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXNWSHRRVPWLO-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。